1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene
Overview
Description
1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with benzyloxy, fluoro, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(benzyloxy)-3-fluoro-2-methylbenzene. This process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the para position relative to the benzyloxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety and efficiency. The use of catalysts and optimized reaction parameters can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Reduction: 1-(Benzyloxy)-3-fluoro-2-methyl-4-aminobenzene.
Substitution: Products depend on the nucleophile used, such as 1-(Benzyloxy)-3-(substituted)-2-methyl-4-nitrobenzene.
Oxidation: 1-(Benzoyloxy)-3-fluoro-2-methyl-4-nitrobenzene.
Scientific Research Applications
1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nitro group and the electron-donating benzyloxy group influence the reactivity of the benzene ring, facilitating various substitution and addition reactions. In biological systems, the compound’s interactions with molecular targets would depend on its structural features and functional groups.
Comparison with Similar Compounds
1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene can be compared with other substituted benzene derivatives:
1-(Benzyloxy)-3-fluoro-4-nitrobenzene: Lacks the methyl group, which may affect its reactivity and applications.
1-(Benzyloxy)-2-methyl-4-nitrobenzene: Lacks the fluoro group, potentially altering its chemical properties and biological activity.
1-(Benzyloxy)-3-methyl-4-nitrobenzene: Lacks the fluoro group, which could influence its use in specific reactions or applications.
The presence of the fluoro, methyl, and nitro groups in this compound makes it unique, providing a balance of electron-withdrawing and electron-donating effects that can be exploited in various chemical and biological contexts.
Properties
IUPAC Name |
2-fluoro-3-methyl-1-nitro-4-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-10-13(8-7-12(14(10)15)16(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYGTZCBTMOXLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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